Cas no 135401-79-5 (4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxyic Acid)

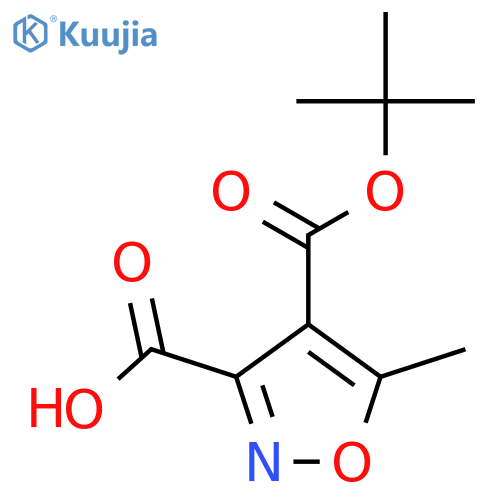

135401-79-5 structure

商品名:4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxyic Acid

CAS番号:135401-79-5

MF:C10H13NO5

メガワット:227.213923215866

CID:4589145

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxyic Acid 化学的及び物理的性質

名前と識別子

-

- 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid

- 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxyic Acid

- 5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazole-3-carboxylic acid

- 4-(tert-butoxycarbonyl)-5-methyl-3-isoxazolecarboxylic acid

-

- インチ: 1S/C10H13NO5/c1-5-6(7(8(12)13)11-16-5)9(14)15-10(2,3)4/h1-4H3,(H,12,13)

- InChIKey: BYNZWEDTUQSLIM-UHFFFAOYSA-N

- ほほえんだ: O(C(C1C(C(=O)O)=NOC=1C)=O)C(C)(C)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 296

- トポロジー分子極性表面積: 89.6

- 疎水性パラメータ計算基準値(XlogP): 1.5

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxyic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B692735-1g |

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxyic Acid |

135401-79-5 | 1g |

$ 1090.00 | 2022-06-06 | ||

| Chemenu | CM294944-250mg |

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid |

135401-79-5 | 95% | 250mg |

$*** | 2023-03-30 | |

| A2B Chem LLC | AE45272-250mg |

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid |

135401-79-5 | 95% | 250mg |

$196.00 | 2024-04-20 | |

| A2B Chem LLC | AE45272-100mg |

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid |

135401-79-5 | 95% | 100mg |

$116.00 | 2024-04-20 | |

| Ambeed | A285916-250mg |

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid |

135401-79-5 | 95% | 250mg |

$268.0 | 2025-03-05 | |

| TRC | B692735-1000mg |

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxyic Acid |

135401-79-5 | 1g |

$ 1315.00 | 2023-04-18 | ||

| Chemenu | CM294944-1g |

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid |

135401-79-5 | 95% | 1g |

$468 | 2021-08-18 | |

| TRC | B692735-100mg |

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxyic Acid |

135401-79-5 | 100mg |

$ 167.00 | 2023-04-18 | ||

| 1PlusChem | 1P009K6W-100mg |

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxyicAcid |

135401-79-5 | 95% | 100mg |

$131.00 | 2023-12-22 | |

| Aaron | AR009KF8-100mg |

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxyicAcid |

135401-79-5 | 95% | 100mg |

$135.00 | 2025-02-11 |

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxyic Acid 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

135401-79-5 (4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxyic Acid) 関連製品

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量